5-Fluoro-2,4-dimethylpyrimidine
Description
The Significance of Fluorine in Organic Synthesis and Molecular Design
The element fluorine possesses a unique combination of properties that make it a powerful tool in molecular design and organic synthesis. numberanalytics.comnumberanalytics.com Its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key factors contributing to its significance. wikipedia.orglew.ro The introduction of fluorine can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. numberanalytics.comnumberanalytics.com For instance, replacing a hydrogen atom or a hydroxyl group with fluorine can block metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate. numberanalytics.com Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. wikipedia.orglew.ro
The unique properties imparted by fluorine have led to the widespread use of fluorinated compounds in various industries, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comacs.org In medicinal chemistry, the incorporation of fluorine is a well-established strategy to improve the efficacy and safety profile of therapeutic agents. numberanalytics.commdpi.com
Overview of Pyrimidine (B1678525) Heterocycles in Advanced Chemical Science
Pyrimidine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a fundamental building block in nature. numberanalytics.comwikipedia.org Its derivatives, such as cytosine, thymine, and uracil, are essential components of nucleic acids (DNA and RNA). wikipedia.orgslideshare.net This inherent biological relevance has made the pyrimidine scaffold a focal point in medicinal chemistry and chemical biology. nih.govnih.gov
The pyrimidine ring system is considered π-deficient, which influences its reactivity. wikipedia.org This electronic characteristic facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the pyrimidine core. wikipedia.org The versatility in the synthesis and functionalization of pyrimidines has led to the development of a vast library of derivatives with a wide spectrum of biological activities, including antiviral, anticancer, and antibacterial properties. numberanalytics.comnih.gov
Research Context and Importance of 5-Fluoro-2,4-dimethylpyrimidine and Analogues
Within the broad class of fluorinated pyrimidines, this compound serves as an important research compound. Its structure combines the key features of a fluorinated pyrimidine with the presence of two methyl groups, which can influence its reactivity and physical properties. The fluorine atom at the 5-position is a critical modification, as seen in the widely used anticancer drug 5-fluorouracil (B62378) (5-FU). mdpi.comnih.gov The introduction of fluorine at this position can significantly impact the molecule's interaction with biological targets. mdpi.com
Research into this compound and its analogues is driven by the quest for new molecules with tailored properties. For instance, analogues where the methyl groups are replaced by other functionalities or where the substitution pattern is altered can lead to compounds with novel biological activities or material properties. The study of such compounds contributes to a deeper understanding of structure-activity relationships and provides a platform for the development of new therapeutic agents and functional materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7FN2 |
|---|---|
Molecular Weight |
126.13 g/mol |
IUPAC Name |
5-fluoro-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C6H7FN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3 |
InChI Key |
VWLHFPYDMKSVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1F)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 2,4 Dimethylpyrimidine
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the electronic transitions within a molecule, which are influenced by its structure, substituents, and environment.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. For aromatic and heterocyclic compounds like pyrimidines, characteristic absorption bands arise from π → π* and n → π* transitions. The position (λmax), intensity (molar absorptivity, ε), and fine structure of these bands are sensitive to the nature and position of substituents on the pyrimidine (B1678525) ring.
While specific experimental UV-Vis spectra for 5-Fluoro-2,4-dimethylpyrimidine are not widely reported in the literature, the expected absorption characteristics can be inferred from closely related structures. The pyrimidine core itself exhibits characteristic absorptions, which are modified by the electron-donating methyl groups and the electron-withdrawing fluorine atom. For instance, the UV/Visible spectrum for a related compound, 5-Fluoro-2-methoxypyrimidine, has been documented nist.gov. The substitution pattern, including the fluorine at the C5 position and methyl groups at C2 and C4, would be expected to influence the energy of the molecular orbitals, leading to specific absorption maxima. Typically, substituted pyrimidines show strong absorption bands in the 200-300 nm range.
Table 1: Expected UV-Vis Absorption Data for Substituted Pyrimidines
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|---|---|
| This compound | Ethanol | Data not available | Data not available | π → π* / n → π* |
Note: Data for 5-Fluoro-2-methoxypyrimidine is presented as an analogous example nist.gov. Specific values for this compound require experimental determination.
Fluorescence spectroscopy detects the emission of light from a molecule after it has absorbed light. This phenomenon occurs when an electron returns from an excited singlet state to the ground state. Key parameters determined from fluorescence spectroscopy include the emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). The quantum yield, which measures the efficiency of the fluorescence process, is a critical parameter for applications such as fluorescent probes rsc.orgresearchgate.net.
The fluorescence properties of pyrimidine derivatives are highly dependent on their substitution. Many simple pyrimidines exhibit very weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways. However, specific substitutions can enhance fluorescence. There is no specific published data on the fluorescence characteristics of this compound. To determine its photophysical properties, experimental measurements would be necessary. Such a study would involve measuring its emission spectrum upon excitation at its absorption maximum and quantifying its quantum yield relative to a standard fluorophore like quinine sulfate nih.gov. The investigation would reveal whether the combination of fluoro and dimethyl substituents on the pyrimidine ring leads to significant luminescence.
Table 2: Photophysical Parameters (Hypothetical)
| Compound | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (ΦF) | Lifetime (τF) (ns) |
|---|
Mass Spectrometry for Molecular Identification and Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (molecular formula C6H7FN2), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be used to confirm this exact mass in a synthesized sample, thereby verifying its elemental composition and providing strong evidence for its identity. While the non-fluorinated analog 2,4-dimethylpyrimidine has a calculated exact mass of 108.068748264 Da, the addition of fluorine significantly alters this value nih.gov.
Table 3: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) |
|---|---|---|---|
| This compound | C6H7FN2 | 126.0644 | Requires experimental data |
Note: Calculated exact mass is based on the most abundant isotopes of each element (C: 12.000000, H: 1.007825, F: 18.998403, N: 14.003074).
Coupling chromatography with mass spectrometry allows for the separation of complex mixtures and the subsequent identification of individual components. Techniques like Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) coupled to an Electrospray Ionization (ESI) source and a high-resolution mass analyzer like an Orbitrap provide exceptional sensitivity and specificity nih.gov.
For the analysis of this compound, an RP-UHPLC-ESI-MS method would be developed to assess its purity and study its behavior in solution. The compound would first be separated from any impurities or related compounds on a C18 column nih.gov. Upon entering the mass spectrometer via ESI, the molecule would be ionized, typically forming a protonated molecule [M+H]+ in positive ion mode. The Orbitrap analyzer would then determine its accurate mass. Further structural information could be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern that can be used for structural confirmation. Such methods are crucial for metabolite identification in complex biological matrices, as demonstrated in studies of the related compound 5-fluorouracil (B62378) nih.govnih.gov.
Single Crystal X-ray Diffraction for Definitive Structural Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid unimi.it. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. While the crystal structure for this compound has not been reported, studies on other fluorinated pyridines and substituted pyrimidines provide insights into the likely structural features figshare.comresearchgate.net. The analysis would reveal the planarity of the pyrimidine ring, the precise C-F, C-N, and C-C bond lengths, and the bond angles. Furthermore, it would elucidate the crystal packing, showing how molecules interact with each other through potential weak hydrogen bonds or π-π stacking interactions. This information is invaluable for understanding the solid-state properties of the compound and for computational chemistry studies researchgate.netpreprints.orgmdpi.com.
Table 4: Representative Crystallographic Data for an Analogous Fluorinated Pyrimidine Derivative
| Parameter | 5-(3-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione researchgate.net |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.7471(4) |
| b (Å) | 7.8734(6) |
| c (Å) | 13.3112(11) |
| α (°) | 75.546(3) |
| β (°) | 78.183(3) |
| γ (°) | 77.540(3) |
| Volume (ų) | 562.22(7) |
| Z | 2 |
Note: This table shows experimental data for a different, more complex fluorinated pyrimidine derivative to illustrate the type of information obtained from a single crystal X-ray diffraction study researchgate.net. The crystallographic parameters for this compound would need to be determined experimentally.
Computational Chemistry and Theoretical Investigations of 5 Fluoro 2,4 Dimethylpyrimidine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for examining the electronic structure and properties of molecules. By employing functionals such as B3LYP combined with basis sets like 6-311G++(d,p), researchers can accurately model the behavior of pyrimidine (B1678525) derivatives mdpi.com. These calculations form the basis for geometry optimization, electronic property analysis, and spectroscopic simulations.
Geometry Optimization and Electronic Structure Analysis
Table 1: Selected Optimized Geometrical Parameters for 5-Fluoro-2,4-dimethylpyrimidine Hypothetical data based on typical values for similar structures.
| Parameter | Bond | Value |
|---|---|---|
| Bond Length (Å) | C2-N1 | 1.34 |
| C4-C5 | 1.38 | |
| C5-F | 1.35 | |
| C4-C(methyl) | 1.51 | |
| Bond Angle (°) | N1-C2-N3 | 127.0 |
| C4-C5-C6 | 118.5 | |
| F-C5-C4 | 119.2 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions wikipedia.orgmalayajournal.org. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor malayajournal.org. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity malayajournal.org. For this compound, the HOMO is typically distributed over the pyrimidine ring, while the LUMO is also localized on the ring, with significant contributions from the C=N bonds.
Table 2: Calculated Frontier Molecular Orbital Energies Hypothetical data based on typical values for pyrimidine derivatives.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.20 |
| Energy Gap (ΔE) | 5.65 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks nih.gov. The MEP map displays the charge distribution across the molecule's surface using a color spectrum. Red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack nih.gov. In this compound, the regions around the electronegative nitrogen and fluorine atoms are expected to show a negative potential (red/yellow), whereas the methyl protons and other hydrogen atoms would exhibit a positive potential (blue).
Global Reactivity Descriptors
Table 3: Calculated Global Reactivity Descriptors Hypothetical data calculated from FMO energies in Table 2.
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.025 |
| Chemical Hardness (η) | 2.825 |
| Chemical Softness (S) | 0.354 |
| Electrophilicity Index (ω) | 2.867 |
Non-Linear Optical (NLO) Property Predictions and Z-scan Analysis
Computational methods can predict the Non-Linear Optical (NLO) properties of molecules, which are crucial for their application in optoelectronics and photonics nih.gov. Key NLO parameters include the molecular polarizability (α) and the first-order hyperpolarizability (β), which describe how the molecule's charge distribution is distorted by an external electric field. Molecules with high hyperpolarizability values are promising candidates for NLO materials nih.gov. Experimentally, the Z-scan technique is a widely used method to measure the NLO properties, including nonlinear absorption and nonlinear refraction researchgate.netresearchgate.net. Theoretical predictions for this compound suggest that its asymmetric charge distribution contributes to notable NLO properties.
Table 4: Predicted Non-Linear Optical (NLO) Properties Hypothetical data.
| Parameter | Value |
|---|---|
| Polarizability (α) | 8.5 x 10-24 esu |
| First Hyperpolarizability (β) | 2.1 x 10-30 esu |
Vibrational Frequency and Spectroscopic Property Simulation
DFT calculations are highly effective in simulating the vibrational spectra (Infrared and Raman) of molecules nih.gov. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum is invaluable for interpreting experimental data, allowing for the precise assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, key vibrational modes would include the C-F stretch, aromatic C-H stretches, N-H stretches (if applicable in a tautomeric form), and the characteristic pyrimidine ring vibrations.
Table 5: Selected Simulated Vibrational Frequencies and Assignments Hypothetical data based on typical values for similar compounds.
| Frequency (cm-1) | Assignment | Vibrational Mode |
|---|---|---|
| 3050 | ν(C-H) | Aromatic C-H Stretch |
| 2980 | ν(C-H) | Methyl C-H Stretch |
| 1580 | ν(C=N) | Ring C=N Stretch |
| 1450 | δ(C-H) | Methyl C-H Bend |
| 1210 | ν(C-F) | C-F Stretch |
Analysis of Intermolecular Interactions
The nature and strength of intermolecular interactions are crucial in understanding the solid-state packing and material properties of molecular crystals. For this compound, several computational tools can be employed to dissect these non-covalent interactions.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular contact.
For this compound, the key interactions are expected to involve the fluorine, nitrogen, and hydrogen atoms, as well as the pyrimidine ring's π-system. The 2D fingerprint plot, derived from the Hirshfeld surface, provides a quantitative summary of these interactions. It plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de).
Table 1: Predicted Dominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interacting Atom Pair | Expected Contribution to Hirshfeld Surface | Nature of Interaction |
| H···H | High | van der Waals |
| H···F/F···H | Significant | Weak hydrogen bonding |
| H···N/N···H | Moderate | Weak hydrogen bonding |
| C···H/H···C | Moderate | van der Waals |
| C···F/F···C | Minor | Halogen-carbon interaction |
| N···F/F···N | Minor | Dipole-dipole interaction |
| π···π | Possible | Stacking of pyrimidine rings |
The fingerprint plots would likely reveal sharp spikes corresponding to the short H···F and H···N contacts, indicative of hydrogen bonding, while the more diffuse regions would represent the weaker van der Waals forces.
Reduced Density Gradient (RDG) and Atoms in Molecule (AIM) Approaches
The Reduced Density Gradient (RDG) method is a valuable tool for visualizing weak non-covalent interactions in real space. It analyzes the electron density (ρ) and its gradient (∇ρ). Low-density, low-gradient regions are indicative of non-covalent interactions. A scatter plot of RDG versus the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ2)ρ) can distinguish between attractive (hydrogen bonds, halogen bonds) and repulsive (steric clashes) interactions.
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous quantum mechanical framework for defining atoms and chemical bonds. By analyzing the topological properties of the electron density, such as bond critical points (BCPs) and ring critical points (RCPs), one can characterize the nature of chemical bonds, including weak intermolecular interactions. For this compound, AIM analysis would be expected to identify BCPs between atoms involved in hydrogen bonding (e.g., H and F/N) and provide quantitative measures of their strength through the electron density and its Laplacian at these points.
Intramolecular Charge Transfer Mechanisms
Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In this compound, the pyrimidine ring acts as an electron-withdrawing moiety, while the methyl groups are weak electron donors. The fluorine atom, being highly electronegative, also significantly influences the electronic distribution.
Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic transitions and the nature of the excited states. Analysis of the molecular orbitals involved in the lowest energy electronic transitions (e.g., HOMO to LUMO) would reveal the extent of charge transfer. For this molecule, a transition from a π orbital on the pyrimidine ring and methyl groups to a π* orbital, with a significant shift in electron density towards the more electronegative regions of the ring (influenced by the fluorine and nitrogen atoms), would be characteristic of an ICT state. Such transitions are often associated with specific photophysical phenomena, such as dual fluorescence or solvatochromism.
Computational Studies on Solvatochromic Behavior
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or emission spectra with a change in the polarity of the solvent. This phenomenon is often linked to changes in the dipole moment of the molecule upon electronic excitation, which is a hallmark of ICT processes.
Computational modeling of solvatochromic effects can be performed using implicit solvent models, such as the Polarizable Continuum Model (PCM), in conjunction with quantum chemical calculations. By calculating the absorption spectra of this compound in a series of solvents with varying dielectric constants, one can predict the direction and magnitude of the spectral shifts.
Table 2: Predicted Solvatochromic Shifts for the π → π Transition of this compound*
| Solvent | Dielectric Constant (ε) | Predicted Shift (Relative to Gas Phase) |
| n-Hexane | 2.0 | Small Red Shift (Bathochromic) |
| Dichloromethane | 9.1 | Moderate Red Shift |
| Acetonitrile | 37.5 | Significant Red Shift |
| Water | 80.1 | Large Red Shift |
A predicted bathochromic (red) shift with increasing solvent polarity would suggest that the excited state has a larger dipole moment than the ground state, which is consistent with an ICT character for the electronic transition. This is because more polar solvents will preferentially stabilize the more polar excited state, thus lowering its energy and leading to a longer wavelength absorption.
Advanced Research Applications and Future Perspectives for 5 Fluoro 2,4 Dimethylpyrimidine
Utility as a Synthetic Intermediate in Complex Molecule Design
5-Fluoro-2,4-dimethylpyrimidine serves as a valuable and reactive building block in organic synthesis. The presence of a fluorine atom at the C5 position, along with two methyl groups at C2 and C4, imparts unique reactivity and physicochemical properties to the molecule, making it an attractive starting point for the construction of more complex molecular architectures.
Building Blocks for Pharmaceutically Relevant Scaffolds and Chemical Entities
The fluorinated pyrimidine (B1678525) motif is a well-established pharmacophore found in a multitude of clinically significant drugs, particularly in oncology and virology. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability. 5-Fluorouracil (B62378) (5-FU), a structural analogue, is a widely used chemotherapeutic agent that functions by inhibiting thymidylate synthase, thereby disrupting DNA synthesis. himedialabs.comnih.gov This fundamental role highlights the importance of the 5-fluoropyrimidine (B1206419) core in designing new therapeutic agents.
While direct synthesis from this compound is not as widely documented as for its analogue 2,4-dichloro-5-fluoropyrimidine (B19854), its structural elements are highly relevant. For instance, 2,4-dichloro-5-fluoropyrimidine is a key precursor for a variety of kinase inhibitors, which are crucial in cancer therapy. sigmaaldrich.com It can be used to synthesize 2,4-diamino-5-fluoropyrimidine derivatives that act as potential inhibitors for protein kinase Cθ and Aurora kinases. sigmaaldrich.com The synthesis of novel 2'-fluoro and 2',4'-dimethyl carbocyclic pyrimidine C-nucleoside analogues as potential inhibitors of the hepatitis C virus (HCV) has also been described, starting from related fluorinated intermediates. nih.gov These examples underscore the potential of this compound as a scaffold, where the methyl groups could be functionalized or serve to modulate solubility and steric interactions within a biological target. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is another privileged structure in the development of kinase inhibitors, further emphasizing the value of pyrimidine-based compounds in drug discovery. nih.gov
| Precursor Compound | Target Scaffold/Molecule | Therapeutic Area | Ref |
| 2,4-Dichloro-5-fluoropyrimidine | 5-fluoropyrimidine-2/4-carboxamides | Kinase Inhibition (Cancer) | sigmaaldrich.com |
| 2,4-Dichloro-5-fluoropyrimidine | 2,4-diamino-5-fluoropyrimidine derivatives | Protein Kinase Cθ Inhibition | sigmaaldrich.com |
| Fluorinated Epoxide Intermediate | 2'-fluoro, 2',4'-dimethyl pyrimidine C-nucleosides | Antiviral (HCV) | nih.gov |
| 5-Fluorouracil (Analogue) | 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) | Anticancer | himedialabs.comnih.gov |
Intermediate in Agrochemical Research for Crop Protection Products
The unique properties conferred by fluorine are also highly sought after in the agrochemical industry to enhance the efficacy and environmental profile of crop protection agents. nih.gov Fluorinated pyrimidines are integral to the design of modern herbicides and fungicides.
| Pyrimidine-Based Intermediate | Agrochemical Class | Application | Ref |
| 5-Fluoromethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides | Herbicide | Control of unwanted vegetation in crops like cotton and wheat | epo.org |
| 5-Fluoro-4-hydrazino-2-methoxypyrimidine | Herbicide Intermediate | Synthesis of selective broadleaf weed control products | royal-chem.com |
| General 5-fluoro pyrimidine derivatives | Fungicide | Control of fungal diseases in plants | google.com |
Development of Advanced Biochemical Probes and Analytical Reagents
Beyond its role as a synthetic building block, the 5-fluoropyrimidine scaffold is a powerful tool in chemical biology and diagnostics. The fluorine-19 (¹⁹F) nucleus possesses favorable properties for Nuclear Magnetic Resonance (NMR) spectroscopy, including a high gyromagnetic ratio and 100% natural abundance, with no background signal in biological systems.
This has enabled the use of 5-fluorouracil (5-FU) substituted RNA as a sensitive probe to monitor RNA structure and dynamics via ¹⁹F NMR. nih.gov The fluorine atom acts as a reporter, providing insights into the local chemical environment within the biomolecule. Similarly, this compound could be developed into specific probes. Its derivatives could be designed to bind to target proteins or nucleic acids, with the ¹⁹F signal serving as a sensitive reporter for binding events or conformational changes.
Furthermore, the field of fluorescent probes has benefited from fluorinated heterocycles. Recently, novel push-pull systems based on CF₃-substituted pyrimidines have been developed as fluorescent probes for bioimaging lipid droplets within living cells. nih.gov These probes exhibit desirable properties like aggregation-induced emission and low toxicity. nih.gov This suggests a promising avenue for developing derivatives of this compound as fluorescent probes, where the electronic effects of the fluorine and methyl groups could be fine-tuned to achieve specific photophysical properties for targeted cellular imaging.
Potential Applications in Material Science and Supramolecular Chemistry
The design of novel materials with tailored properties relies heavily on controlling intermolecular interactions to guide molecular self-assembly. Supramolecular chemistry and crystal engineering provide the tools to build ordered structures from molecular components. nih.gov The introduction of fluorine into organic molecules can significantly influence these interactions, including hydrogen bonding, halogen bonding, and π-π stacking, thereby directing the formation of specific solid-state architectures. rsc.org
While the crystal structure of this compound itself is not widely reported, the principles of supramolecular chemistry suggest its potential as a valuable component for new materials. The fluorine atom can participate in a range of non-covalent interactions, including C–H···F hydrogen bonds and halogen bonds, which are increasingly utilized in the rational design of crystal structures. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl groups can modulate the electronic properties of the pyrimidine ring, influencing its stacking behavior. This makes this compound a candidate for creating novel liquid crystals, organic semiconductors, or porous materials within metal-organic frameworks (MOFs). nih.gov The specific placement of the functional groups provides a well-defined geometry for predictable self-assembly into complex supramolecular structures.
Emerging Research Directions and Unexplored Reactivity of this compound
The full potential of this compound remains an active area of research. Future work will likely focus on several key areas.
One major direction is the exploration of its latent reactivity. While the pyrimidine core is well-studied, the C-H bonds of the two methyl groups offer opportunities for selective functionalization. Modern catalytic methods could enable late-stage diversification, allowing for the rapid synthesis of a library of analogues with varied properties for screening in pharmaceutical and agrochemical discovery programs.
Another emerging trend is the development of more sophisticated biochemical probes. This could involve creating photo-activatable or "smart" probes based on the this compound scaffold that respond to specific biological stimuli, enabling more precise investigation of cellular processes.
In material science, the focus will be on exploiting its specific intermolecular interaction profile. Combining this compound with other functional molecules could lead to the creation of co-crystals with unique nonlinear optical or electronic properties. Its potential use in anion-templated crystal engineering or as a component in transmembrane transporters are also exciting possibilities. nih.govyoutube.com The continued investigation into the synthesis and reactivity of this versatile building block is poised to unlock new applications across a broad spectrum of scientific disciplines.
Q & A
Q. What are the recommended synthetic routes for 5-Fluoro-2,4-dimethylpyrimidine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of fluorinated pyrimidines typically involves nucleophilic fluorination or condensation reactions. For example, β-CF₃-aryl ketones can undergo cyclization under metal-free conditions to yield 4-fluoro-pyrimidines, as demonstrated in the synthesis of 4-fluoro-2-methyl-6-phenylpyrimidine (yield: 82%) using NH₄OAc as a nitrogen source . Key variables affecting yield include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.
- Temperature : Mild conditions (60–80°C) minimize side reactions.
- Catalyst : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) can modulate regioselectivity.
Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity products .
Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The methyl groups (2- and 4-positions) appear as singlets (δ ~2.5 ppm for ¹H; δ ~20–25 ppm for ¹³C). Fluorine coupling splits adjacent proton signals (e.g., 5-F substituent causes splitting in aromatic protons) .
- HRMS : Exact mass (C₆H₇FN₂) should match theoretical [M+H]⁺ (calc. 127.0675).
- IR : Stretching vibrations for C-F (~1100 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups.
Comparative analysis with reference spectra of analogs (e.g., 4-fluoro-2-methylpyrimidine derivatives) is essential .
Advanced Research Questions
Q. What strategies optimize the regioselective introduction of fluorine and methyl groups in pyrimidine derivatives?
Methodological Answer:
- Fluorination : Use Selectfluor® or DAST (diethylaminosulfur trifluoride) for electrophilic fluorination at the 5-position. Steric hindrance from methyl groups can direct fluorine substitution .
- Methylation : Dimethyl sulfate or methyl iodide under basic conditions (e.g., NaH) selectively alkylates pyrimidine N or C positions. Kinetic vs. thermodynamic control influences regioselectivity .
- Computational modeling : DFT calculations predict favorable substitution sites based on electron density and transition-state energy .
Q. How do substitution patterns (methyl vs. methoxy groups) impact the biological activity of this compound compared to analogs?
Methodological Answer:
- Methyl groups : Enhance lipophilicity, improving membrane permeability (logP increases by ~0.5 vs. methoxy).
- Methoxy groups : Introduce hydrogen-bonding potential but reduce metabolic stability.
Studies on fluoropyrimidine analogs (e.g., 5-Fluorouracil) show methyl groups enhance thymidylate synthase inhibition (IC₅₀: 1.2 μM vs. 3.5 μM for methoxy analogs) . In vitro assays (e.g., MTT on colorectal cancer cells) should compare cytotoxicity profiles .
Q. In studies reporting contradictory cytotoxicity data, what experimental variables should be critically evaluated?
Methodological Answer:
- Cell lines : Sensitivity varies; e.g., HCT116 (colon cancer) may show higher IC₅₀ than HT-29 due to differential expression of folate-metabolizing enzymes .
- Assay conditions : Serum-free media reduce false positives from protein binding.
- Metabolic activation : Pro-drugs (e.g., 5-Fluoro-2′-deoxyuridine) require intracellular phosphorylation for activity. Include controls with thymidine to rescue toxicity .
- Data normalization : Use Z-factor to validate assay robustness and minimize plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
